molecular formula C15H17NOS B2889138 (2E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2097941-38-1

(2E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2889138
CAS No.: 2097941-38-1
M. Wt: 259.37
InChI Key: HXYCAXJIUXVPNL-AATRIKPKSA-N
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Description

(2E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates several pharmaceutically relevant motifs, including a 4-cyclopropylidenepiperidine scaffold and a thiophene-based α,β-unsaturated enone system. The thiophene heterocycle is a common pharmacophore found in compounds investigated for various biological activities; for instance, 2-(thiophen-2-yl)acetic acid has been utilized as a chemical platform for developing inhibitors of the oncology and inflammation target mPGES-1 . The molecule's (2E)-1,3-diphenylprop-2-en-1-one core, also known as a chalcone, is a privileged structure in medicinal chemistry. Chalcone derivatives have been extensively studied for their potential as therapeutic agents and chemical probes, with research indicating they can act as inhibitors for enzymes like cyclooxygenase (COX) . The unique integration of the cyclopropylidene group fused to the piperidine ring may confer specific steric and electronic properties that could influence the compound's conformation and interaction with biological targets. This molecular architecture makes it a compelling candidate for research into novel enzyme inhibitors, receptor modulators, and signal transduction pathways. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c17-15(6-5-14-2-1-11-18-14)16-9-7-13(8-10-16)12-3-4-12/h1-2,5-6,11H,3-4,7-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYCAXJIUXVPNL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1=C2CCN(CC2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a derivative of thiophene and piperidine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular structure of the compound includes a thiophene ring and a piperidine moiety, contributing to its reactivity and biological interactions. The chemical formula is C15H16N2SC_{15}H_{16}N_{2}S, with a molecular weight of approximately 260.37 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly for its anticancer and antimicrobial properties. The following sections summarize key findings from recent research.

Anticancer Activity

Several studies have reported the anticancer potential of thiophene derivatives, including those similar to the compound . For instance:

  • In vitro studies on thiophene derivatives have shown significant cytotoxic effects against human breast cancer cell lines (MCF7). Compounds with similar structural features demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .
CompoundIC50 (µmol/L)Comparison to Doxorubicin
Compound A9.70Higher
Compound B10.25Higher
Doxorubicin32.00-

These findings suggest that compounds structurally related to this compound may possess enhanced anticancer activity.

The mechanisms underlying the anticancer activity of thiophene derivatives often involve:

  • Inhibition of Cell Proliferation : Thiophene compounds can interfere with cell cycle progression.
  • Induction of Apoptosis : Many derivatives promote programmed cell death in cancer cells.
  • Targeting Specific Pathways : Some compounds inhibit key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

Research has also indicated that thiophene derivatives can exhibit antimicrobial properties. A study highlighted that certain thiophene-based compounds demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anticancer Screening

In a recent screening study, a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The study found that compounds with similar structural motifs to this compound exhibited promising results, with some showing IC50 values significantly lower than standard treatments .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial activity of thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds effectively inhibited bacterial growth, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include chalcones and enaminones with thiophene or heterocyclic substituents. A comparative analysis is provided below:

Table 1: Structural and Molecular Features
Compound Name Molecular Weight Key Substituents Unique Features
(2E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one ~287.38* Cyclopropane-fused piperidine, thiophene High rigidity, potential bioactivity
(2E)-3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one 248.72 Chlorophenyl, thiophene Antifungal activity
3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one 293.19 Bromophenyl, thiophene Strong UV absorption (λmax ~350 nm)
(E)-1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one 255.33 Aminophenyl, thiophene Intermolecular C–H⋯O interactions
(2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one 297.38 Dimethylaminophenyl, dimethylfuran Electron-rich π-system

*Estimated based on structural similarity.

Spectroscopic Properties

The thiophene group and enone system dominate the spectroscopic profiles of these compounds:

Table 2: Spectroscopic Data Comparison
Compound Name FT-IR Peaks (cm<sup>-1</sup>) UV-Vis λmax (nm) Notable Interactions
3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one C=O: 1675, C=C: 1590 349 (ethanol) Bromine-induced electronic effects
(E)-1-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one O–H: 3200-3400, C=O: 1680 325 (ethanol) Intramolecular hydrogen bonding
Target Compound (Predicted) C=O: ~1660-1680, C=C: ~1580-1600 ~340-360 Cyclopropane ring strain altering conjugation

Electronic and Thermodynamic Properties

  • HOMO-LUMO Gaps : For 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, DFT calculations reveal a HOMO-LUMO gap of ~3.5 eV, typical for conjugated systems . The cyclopropane ring in the target compound may reduce this gap due to increased strain and electron delocalization.
  • Thermal Stability : Thiophene-containing chalcones generally decompose above 200°C, but the cyclopropane moiety could lower thermal stability due to ring strain .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step organic synthesis involving:

  • Step 1 : Formation of the α,β-unsaturated ketone core via Claisen-Schmidt condensation between 4-cyclopropylidenepiperidine and thiophene-2-carbaldehyde under basic conditions (e.g., NaOH/EtOH, 60–80°C, 12–24 hr).
  • Step 2 : Stereoselective E-configuration control using catalytic amounts of acetic acid or microwave-assisted heating (100–120°C, 30 min) to minimize Z-isomer formation .
  • Purification : Column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
    • Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst selection (e.g., p-toluenesulfonic acid vs. Lewis acids) significantly impact reaction efficiency .

Q. How can the structural and electronic properties of this compound be characterized?

  • Analytical Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 to confirm stereochemistry (E-configuration) and substituent positions. Key signals: vinyl proton (δ 6.8–7.2 ppm, doublet), thiophene protons (δ 7.3–7.5 ppm), and piperidine ring protons (δ 1.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 314.12) and fragmentation patterns .
  • XRD : Single-crystal X-ray diffraction to resolve bond angles, dihedral angles, and intermolecular interactions (e.g., C–H···O contacts) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24–72 hr, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the enone system at pH < 3) .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for α,β-unsaturated ketones) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological target interactions of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution .
  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to identify potential targets (e.g., kinase inhibitors, GPCRs). Key residues: Lysine or cysteine in active sites for covalent bonding with the enone moiety .
    • Validation : Correlate docking scores with in vitro enzyme inhibition assays (e.g., IC50_{50} values for kinase activity) .

Q. How can contradictory data on synthetic yields or biological activities be resolved?

  • Case Study : If reported yields vary (e.g., 45% vs. 72%), conduct a design of experiments (DoE) approach to test variables:

  • Factors : Catalyst loading (0.5–5 mol%), solvent (polar aprotic vs. protic), and reaction time (6–24 hr).
  • Response Surface Analysis : Identify interactions between variables using software like Minitab or JMP .
    • Biological Replication : Repeat assays with standardized protocols (e.g., cell lines, passage numbers) and include positive controls (e.g., doxorubicin for cytotoxicity studies) .

Q. What strategies enhance the selectivity of this compound in complex biological systems?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the piperidine or thiophene moieties for targeted release in low-pH environments (e.g., tumor microenvironments) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing thiophene with furan or pyridine) and compare IC50_{50} values in dose-response assays .

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